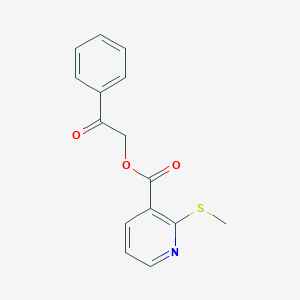

Phenacyl 2-methylsulfanylpyridine-3-carboxylate

Description

Properties

CAS No. |

482352-28-3 |

|---|---|

Molecular Formula |

C15H13NO3S |

Molecular Weight |

287.3 g/mol |

IUPAC Name |

phenacyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H13NO3S/c1-20-14-12(8-5-9-16-14)15(18)19-10-13(17)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

InChI Key |

AUEFTSNUOJQZKO-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=CC=C2 |

solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(methylthio)nicotinate typically involves multistep organic reactions. One common method is the Knoevenagel condensation followed by Michael addition. The starting materials often include phenylglyoxal hydrate and 2-(methylthio)nicotinic acid. The reaction is carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(methylthio)nicotinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(methylthio)nicotinate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key comparison with adamantyl-based esters :

- Adamantyl esters exhibit even lower structural occupancy (e.g., 2n at 69%) due to the bulky adamantane group, which limits weak interactions like C–H…π.

2.2. Chromatographic Behavior

Compared to phenacyl halides (e.g., phenacyl bromide), the methylsulfanyl group in the target compound lacks the strong halogen-carbonyl interaction observed in halides. This difference likely reduces retention indices (Ie) in reversed-phase chromatography, as seen in phenacyl bromides (Ie > experimental values) due to polarizable halogens. The methylsulfanyl group, being less electronegative, may result in shorter retention times under similar conditions .

2.3. Substituent Effects on Reactivity and Stability

- Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate (): The amino and cyano groups enhance hydrogen-bonding capacity and polarity, increasing aqueous solubility compared to the target compound. However, the phenacyl ester in the latter may improve lipophilicity (higher logP) and photochemical reactivity due to the ketone group .

- 2-(Phenylsulfanyl)pyridine-3-carboxylic acid (): The carboxylic acid substituent enables salt formation and hydrogen-bonded dimerization (mean C–C bond length = 0.006 Å, R factor = 0.073), unlike the esterified target compound, which lacks acidic protons but may exhibit better membrane permeability .

2.4. Crystallographic and Thermal Properties

The ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-triazolo-pyridine carboxylate () forms a rigid triazolo-pyridine framework with a benzylsulfanyl group, leading to dense crystal packing (occupancy influenced by Cl…π interactions). In contrast, the target compound’s methylsulfanyl group and phenacyl ester likely result in less dense packing but higher thermal stability due to reduced steric strain .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Torsion Angle (°) | Structural Occupancy (%) | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 69.7–86.12* | ~63–69* | 317.37 | Pyridine, -SMe, phenacyl ester |

| Phenacyl benzoate derivatives | 71–91 | 63–69 | ~240–300 | Phenyl, ester |

| Adamantyl-based esters | 69.7–86.12 | <63 (except 2n) | ~350–400 | Adamantane, ester |

| Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate | N/A | N/A | 265.29 | Amino, cyano, -SMe, ethyl ester |

Table 2: Chromatographic and Solubility Trends

| Compound | Retention Index (Ie) | logP (Predicted) | Solubility in H2O |

|---|---|---|---|

| This compound | Moderate | ~2.5 | Low |

| Phenacyl bromide | High | ~1.8 | Very low |

| Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate | Low | ~1.2 | Moderate |

Biological Activity

Phenacyl 2-methylsulfanylpyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with methylthio and carboxylate groups. The general synthetic route involves the condensation of 2-methylsulfanylpyridine-3-carboxylic acid with appropriate phenacyl halides under basic conditions. This process yields the desired compound with moderate to high purity.

Antimicrobial Activity

Research indicates that phenacyl derivatives exhibit notable antimicrobial properties. For instance, a study showed that phenacyl derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Properties

This compound has demonstrated anticancer activity in vitro. In a study assessing its effects on human cancer cell lines, it was found to induce apoptosis in breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound exhibited IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent cytotoxic effects compared to control treatments .

Anti-inflammatory Effects

The anti-inflammatory properties of phenacyl derivatives have been explored through various assays measuring COX-1 and COX-2 inhibition. Results indicated that these compounds significantly reduce inflammatory markers in cell cultures, suggesting their utility in treating inflammatory diseases .

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various phenacyl derivatives against resistant bacterial strains. The results showed that certain derivatives had MIC values significantly lower than those of conventional antibiotics, highlighting their potential for treating antibiotic-resistant infections .

- Cytotoxicity in Cancer Cells : In a comparative analysis of phenacyl derivatives against standard chemotherapeutics, it was found that this compound exhibited comparable or superior cytotoxicity against several cancer cell lines, supporting its development as a candidate for further pharmacological studies .

Data Tables

Q & A

Q. What are the recommended safety protocols for handling Phenacyl 2-methylsulfanylpyridine-3-carboxylate in laboratory settings?

Phenacyl derivatives, such as phenacyl bromide (a related compound), require stringent safety measures due to their corrosive and irritant properties. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizers and bases. Maintain temperature below 25°C to ensure stability .

- Spill Management: Avoid dust generation; collect spills using non-sparking tools and dispose via licensed hazardous waste facilities .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound can be synthesized via esterification between phenacyl bromide derivatives and carboxylic acids. A standard method involves:

- Reaction Setup: React phenacyl bromide with 2-methylsulfanylpyridine-3-carboxylic acid under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HBr byproducts.

- Catalysis: Use microwave irradiation (e.g., 100–150 W, 80–100°C) to accelerate reaction kinetics, reducing time from hours to minutes compared to conventional heating .

Q. Which analytical techniques are most effective for characterizing this compound?

- Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) can resolve retention anomalies caused by halogen-carbonyl interactions .

- Spectroscopy: H/C NMR (CDCl₃ or DMSO-d₆) to confirm ester linkage and sulfur-methyl group integration. DFT-calculated NMR shifts (B3LYP/6-311+G(2d,p)) improve peak assignment accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in esterification?

- Energy Input: Microwave-assisted synthesis (e.g., 120°C, 20 min) increases yield by 15–20% over conventional methods by enhancing molecular collisions. Ultrasound (20–40 kHz) similarly improves mixing and reduces byproduct formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize transition states, but may compete with nucleophiles. Computational screening (e.g., COSMO-RS models) can predict solvent compatibility .

Q. What computational strategies are used to predict reaction pathways and byproducts?

- DFT Modeling: Employ B3LYP/6-31G(d,p) to map potential energy surfaces (PES) for esterification. Analyze frontier molecular orbitals (FMOs) to identify reactive sites and Mulliken charges to predict regioselectivity .

- Byproduct Analysis: Simulate side reactions (e.g., dimerization via ketene intermediates) using transition state theory (IRC calculations). Compare with experimental LC-MS data to validate pathways .

Q. How should researchers address contradictions in data from different synthetic methods?

- Case Example: Conflicting yields from microwave vs. ultrasound methods may arise from uneven energy distribution. Validate via:

- Controlled Replicates: Conduct triplicate runs under identical conditions.

- Kinetic Profiling: Use in-situ FTIR to monitor real-time conversion rates and identify bottlenecks (e.g., intermediate stability) .

- Statistical Analysis: Apply ANOVA to distinguish method-dependent variability from systematic errors .

Q. What strategies mitigate challenges in chromatographic analysis of this compound?

- Retention Time Optimization: Adjust mobile phase pH (e.g., 2.5–3.5) to suppress silanol interactions. Add 10 mM ammonium acetate to enhance peak symmetry in LC-MS .

- Column Selection: Use phenyl-hexyl stationary phases to exploit π-π interactions with the pyridine ring, improving resolution over C18 columns .

Q. How can researchers systematically analyze unexpected byproducts during synthesis?

- High-Resolution Mass Spectrometry (HR-MS): Detect trace impurities (e.g., diphenacyl ethers) via exact mass matching (<2 ppm error).

- Mechanistic Studies: Perform isotopic labeling (e.g., O in carboxylate) to track oxygen transfer pathways. Compare with DFT-predicted intermediates to identify off-pathway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.